molecular formula C22H37NO4S B14273133 Sulfamic acid, (1-oxodecyl)-, 2,6-bis(1-methylethyl)phenyl ester CAS No. 166518-65-6

Sulfamic acid, (1-oxodecyl)-, 2,6-bis(1-methylethyl)phenyl ester

Cat. No.: B14273133
CAS No.: 166518-65-6
M. Wt: 411.6 g/mol
InChI Key: YUHPVYJKPAMCRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sulfamic acid, (1-oxodecyl)-, 2,6-bis(1-methylethyl)phenyl ester is a chemical compound with the molecular formula C22H37NO4S. It is known for its unique structure, which combines a sulfamic acid group with a decyl chain and a phenyl ester group. This compound is used in various industrial and research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sulfamic acid, (1-oxodecyl)-, 2,6-bis(1-methylethyl)phenyl ester typically involves the esterification of sulfamic acid with the corresponding alcohol and phenol derivatives. The reaction is usually carried out under acidic conditions, using catalysts such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction mixture is heated to a specific temperature to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors. The process involves the continuous addition of reactants and catalysts, with careful control of temperature and pressure to optimize yield and purity. The final product is purified through distillation or recrystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Sulfamic acid, (1-oxodecyl)-, 2,6-bis(1-methylethyl)phenyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol group.

    Substitution: The phenyl ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl esters.

Scientific Research Applications

Sulfamic acid, (1-oxodecyl)-, 2,6-bis(1-methylethyl)phenyl ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of sulfamic acid, (1-oxodecyl)-, 2,6-bis(1-methylethyl)phenyl ester involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. Additionally, it can disrupt cellular processes by interacting with membrane components, leading to altered cell function.

Comparison with Similar Compounds

Similar Compounds

  • Sulfamic acid, (1-oxodecyl)-, phenyl ester
  • Sulfamic acid, (1-oxodecyl)-, 2,6-dimethylphenyl ester
  • Sulfamic acid, (1-oxodecyl)-, 4-methoxyphenyl ester

Uniqueness

Sulfamic acid, (1-oxodecyl)-, 2,6-bis(1-methylethyl)phenyl ester is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the 2,6-bis(1-methylethyl)phenyl group enhances its stability and reactivity compared to other similar compounds.

Properties

CAS No.

166518-65-6

Molecular Formula

C22H37NO4S

Molecular Weight

411.6 g/mol

IUPAC Name

[2,6-di(propan-2-yl)phenyl] N-decanoylsulfamate

InChI

InChI=1S/C22H37NO4S/c1-6-7-8-9-10-11-12-16-21(24)23-28(25,26)27-22-19(17(2)3)14-13-15-20(22)18(4)5/h13-15,17-18H,6-12,16H2,1-5H3,(H,23,24)

InChI Key

YUHPVYJKPAMCRN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(=O)NS(=O)(=O)OC1=C(C=CC=C1C(C)C)C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.